molecular formula C20H21N3O3S B2888588 N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421442-02-5

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2888588
CAS RN: 1421442-02-5
M. Wt: 383.47
InChI Key: BJTGVODUPXRUNT-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, also known as THIQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THIQ is a synthetic compound that belongs to the morpholine class of molecules and contains an indole and thiophene moiety.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds related to N-(2-(1H-indol-3-yl)ethyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. For example, a series of N-substituted quinazolinones and thiazolidinones exhibited significant in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, highlighting their potential in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011). Additionally, compounds designed for targeting specific microbial infections have shown good antitubercular activities, emphasizing their importance in addressing antibiotic resistance issues (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Antinociceptive Activities

Research into N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, which share structural similarities with the compound of interest, has revealed promising antinociceptive properties. These findings suggest potential therapeutic applications in pain management, with specific compounds demonstrating significant efficacy in preclinical models (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Synthetic Methodologies and Chemical Transformations

The compound and its derivatives have been utilized in various synthetic methodologies, contributing to the development of new chemical entities with potential pharmacological applications. For instance, the synthesis and transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates have been explored, resulting in compounds with potential for further pharmaceutical development (Cucek & Verček, 2008). Similarly, the design and synthesis of new 1,2,4-triazole/1,3,4-thiadiazole compounds from isatin derivatives as anticancer agents indicate the versatility and potential of these molecules in medicinal chemistry (Abu‐Hashem & Al-Hussain, 2022).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19-13-26-12-18(23(19)11-15-4-3-9-27-15)20(25)21-8-7-14-10-22-17-6-2-1-5-16(14)17/h1-6,9-10,18,22H,7-8,11-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTGVODUPXRUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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